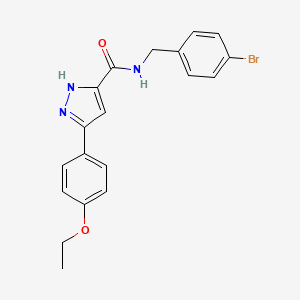
N-(4-bromobenzyl)-5-(4-ethoxyphenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-bromophenyl)methyl]-5-(4-ethoxyphenyl)-2H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromophenyl group, an ethoxyphenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methyl]-5-(4-ethoxyphenyl)-2H-pyrazole-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a bromophenylboronic acid reacts with a halogenated pyrazole derivative in the presence of a palladium catalyst.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with a pyrazole derivative containing a suitable leaving group.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of N-[(4-bromophenyl)methyl]-5-(4-ethoxyphenyl)-2H-pyrazole-3-carboxamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)methyl]-5-(4-ethoxyphenyl)-2H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)methyl]-5-(4-ethoxyphenyl)-2H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in the context of its anticancer activity, the compound may inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-[(4-bromophenyl)methyl]-5-(4-ethoxyphenyl)-2H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
N-(4-bromophenyl)-2-chloroacetamide: This compound also contains a bromophenyl group but differs in the presence of a chloroacetamide moiety.
5-(4-ethoxyphenyl)-2H-pyrazole-3-carboxamide: This compound lacks the bromophenyl group but retains the pyrazole and ethoxyphenyl groups.
N-(4-bromophenyl)-5-(4-hydroxyphenyl)-2H-pyrazole-3-carboxamide: This compound contains a hydroxyphenyl group instead of an ethoxyphenyl group.
The uniqueness of N-[(4-bromophenyl)methyl]-5-(4-ethoxyphenyl)-2H-pyrazole-3-carboxamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H18BrN3O2 |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H18BrN3O2/c1-2-25-16-9-5-14(6-10-16)17-11-18(23-22-17)19(24)21-12-13-3-7-15(20)8-4-13/h3-11H,2,12H2,1H3,(H,21,24)(H,22,23) |
InChI Key |
UAFZIECSEJSPKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


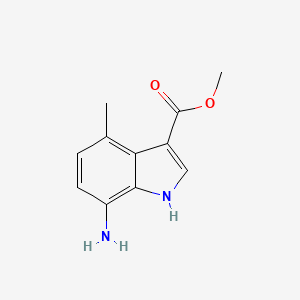
![2-Ethyl-3-(2-((2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-1-methyl-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B12504915.png)
![4,7-Dichloro-3-[(4-methylphenyl)sulfonyl]quinoline](/img/structure/B12504920.png)
![1-{2-[(3-Acetylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504921.png)
![(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12504924.png)
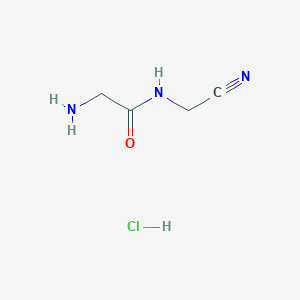
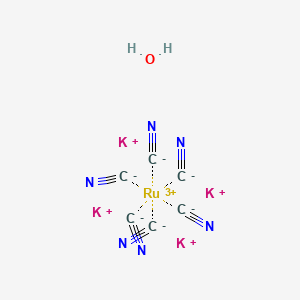

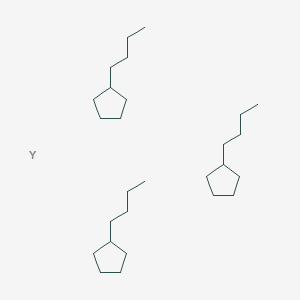
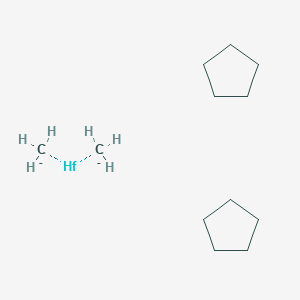
![Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl-](/img/structure/B12504959.png)
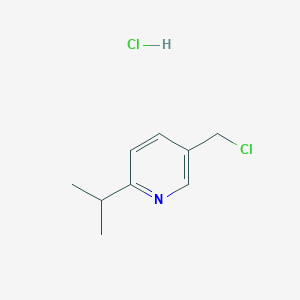
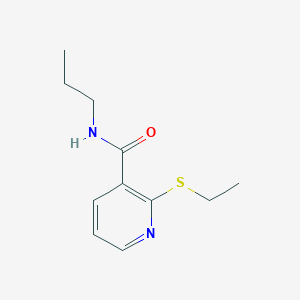
![1-[(4-Ethylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B12505009.png)
